N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 946298-62-0
VCID: VC11959815
InChI: InChI=1S/C24H23FN2O3S/c1-16-5-6-19(14-17(16)2)24(28)26-21-10-7-18-4-3-13-27(23(18)15-21)31(29,30)22-11-8-20(25)9-12-22/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C
Molecular Formula: C24H23FN2O3S
Molecular Weight: 438.5 g/mol

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide

CAS No.: 946298-62-0

Cat. No.: VC11959815

Molecular Formula: C24H23FN2O3S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide - 946298-62-0

Specification

CAS No. 946298-62-0
Molecular Formula C24H23FN2O3S
Molecular Weight 438.5 g/mol
IUPAC Name N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C24H23FN2O3S/c1-16-5-6-19(14-17(16)2)24(28)26-21-10-7-18-4-3-13-27(23(18)15-21)31(29,30)22-11-8-20(25)9-12-22/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)
Standard InChI Key OSOASIZOOHHGDV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C23H21FN2O3SC_{23}H_{21}FN_2O_3S

  • Molecular Weight: 424.5 g/mol .

IUPAC Name

The IUPAC name for this compound is:
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide .

Structural Features

The compound consists of:

  • A tetrahydroquinoline core functionalized with a sulfonyl group.

  • A fluorobenzene moiety attached to the sulfonyl group.

  • A dimethylbenzamide side chain at the quinoline's 7th position.

2D and 3D Representations

The chemical structure includes:

  • A planar aromatic ring system (fluorobenzene and benzamide components).

  • A tetrahydroquinoline ring with conformational flexibility.

  • Sulfonamide functionality enhancing polarity and potential hydrogen bonding.

PropertyValue
SMILES NotationCC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
InChI KeyKPHJKZLPJXYOJB-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide typically involves:

  • Quinoline Derivatization: Functionalizing the tetrahydroquinoline scaffold with a sulfonyl group using electrophilic substitution.

  • Amide Bond Formation: Coupling the sulfonated quinoline intermediate with 3,4-dimethylbenzoyl chloride under mild conditions.

  • Purification: Using recrystallization or chromatographic techniques to isolate the target compound .

Pharmacological Potential

Compounds with similar structural motifs (e.g., sulfonamides and quinolines) have demonstrated diverse biological activities:

  • Antimicrobial Activity: Sulfonamide derivatives are known for their bacteriostatic effects by inhibiting dihydropteroate synthase .

  • Anticancer Properties: Quinoline-based compounds often exhibit antiproliferative effects on cancer cell lines .

While specific data for this compound is unavailable, its structural similarity to bioactive molecules suggests potential applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator